1-Benzyl-5-hydroxypiperidine-3-carboxylic acid

Lipophilicity CNS Drug Design Blood-Brain Barrier Permeability

1-Benzyl-5-hydroxypiperidine-3-carboxylic acid (CAS 1269755-41-0, MF C₁₃H₁₇NO₃, MW 235.28 g/mol) is a trifunctional piperidine scaffold bearing an N-benzyl group, a 5-hydroxyl substituent, and a 3-carboxylic acid moiety. Its predicted physicochemical profile (LogP 0.89, PSA 60.77 Ų) places it in an intermediate lipophilicity range distinct from both the highly polar nipecotic acid (LogP −0.04) and the more lipophilic 1-benzylpiperidine-3-carboxylic acid (LogP 1.92), making it a strategically balanced building block for CNS-focused medicinal chemistry and target-class exploration.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B13927512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-hydroxypiperidine-3-carboxylic acid
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1C(CN(CC1O)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO3/c15-12-6-11(13(16)17)8-14(9-12)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)
InChIKeyKAGQKUPTQWTGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-hydroxypiperidine-3-carboxylic acid – Chemical Identity & Procurement-Relevant Properties (CAS 1269755-41-0)


1-Benzyl-5-hydroxypiperidine-3-carboxylic acid (CAS 1269755-41-0, MF C₁₃H₁₇NO₃, MW 235.28 g/mol) is a trifunctional piperidine scaffold bearing an N-benzyl group, a 5-hydroxyl substituent, and a 3-carboxylic acid moiety . Its predicted physicochemical profile (LogP 0.89, PSA 60.77 Ų) places it in an intermediate lipophilicity range distinct from both the highly polar nipecotic acid (LogP −0.04) and the more lipophilic 1-benzylpiperidine-3-carboxylic acid (LogP 1.92), making it a strategically balanced building block for CNS-focused medicinal chemistry and target-class exploration .

Multi-vector diversification: Three orthogonal reactive handles (3-COOH, 5-OH, N-benzyl) support parallel library synthesis.
Reported balanced LogP (0.89): Intermediate lipophilicity for CNS permeability screening, unlike highly polar nipecotic acid or more lipophilic des-hydroxy analogs.
Validated pharmacophore: The 5-hydroxypiperidine-3-carboxylic acid core is a reported GABA uptake scaffold, enabling transporter SAR studies.

Why 1-Benzyl-5-hydroxypiperidine-3-carboxylic Acid Cannot Be Replaced by Des-Benzyl or Des-Hydroxy Analogs


Simple N-unsubstituted piperidine-3-carboxylic acids (e.g., nipecotic acid) are potent but non-selective GABA uptake inhibitors with negligible blood-brain barrier permeability (LogP −0.04), while 1-benzylpiperidine-3-carboxylic acid gains membrane permeability (LogP 1.92) at the cost of losing the hydrogen-bonding capacity critical for target engagement . The 5-hydroxyl group on the target compound restores polar surface area (PSA 60.77 vs. 40.54 Ų) and introduces a chiral center amenable to stereoselective elaboration, a feature absent in both the des-hydroxy and 4-hydroxy regioisomers . Furthermore, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid (compound 20) is reported as a weak GABA uptake inhibitor, demonstrating that the 5-hydroxy substitution alone is insufficient for meaningful potency; the N-benzyl group is required to achieve target affinity and selectivity comparable to 4-substituted leads . Generic substitution therefore risks both pharmacokinetic and pharmacodynamic failure.

Des-benzyl analog (nipecotic acid)
Highly polar (LogP −0.04) with negligible CNS permeability and non-selective GABA uptake inhibition, limiting target-subtype specificity.
Des-hydroxy N-benzyl analog
Lacks hydrogen-bonding capacity (PSA 40.54 vs 60.77 Ų) and chiral handle; may impact target engagement and stereochemical elaboration.
5-Hydroxy N-des-benzyl analog (compound 20)
Reported as a weak inhibitor; N-benzylation is required to achieve meaningful affinity, so direct substitution may not deliver desired potency.

Quantitative Differentiation Evidence: 1-Benzyl-5-hydroxypiperidine-3-carboxylic Acid vs. Closest Analogs


Balanced Lipophilicity (LogP 0.89) vs. Nipecotic Acid (LogP −0.04) and 1-Benzylpiperidine-3-carboxylic Acid (LogP 1.92)

The target compound exhibits a predicted LogP of 0.89, which is approximately 0.93 log units higher than nipecotic acid (LogP −0.04) and approximately 1.03 log units lower than the des-hydroxy N-benzyl analog 1-benzylpiperidine-3-carboxylic acid (LogP 1.92) . This intermediate lipophilicity is consistent with CNS MPO scoring guidelines where LogP values between 1 and 3 are associated with optimal brain penetration, whereas nipecotic acid is known to not readily cross the blood-brain barrier .

Lipophilicity (LogP)
Data to verify
Target LogP 0.89 vs nipecotic acid −0.04 vs des-hydroxy N-benzyl analog 1.92; Δ +0.93 / −1.03.
Supports CNS drug-design context for brain exposure assessment.
Predicted value; verify experimentally.
Lipophilicity CNS Drug Design Blood-Brain Barrier Permeability

Polar Surface Area (PSA 60.77 Ų) vs. 1-Benzylpiperidine-3-carboxylic Acid (PSA 40.54 Ų)

The 5-hydroxyl group adds 20.23 Ų of polar surface area relative to the des-hydroxy N-benzyl analog (PSA 60.77 vs. 40.54 Ų) and 11.44 Ų vs. nipecotic acid (PSA 49.33 Ų) . This additional hydrogen-bond donor/acceptor capacity is critical for engaging the polar binding pockets of aminergic GPCRs and neurotransmitter transporters, where SAR studies demonstrate that hydroxyl substitution at the piperidine 5-position can alter transporter subtype selectivity profiles .

Polar Surface Area (PSA)
Class-level
Target PSA 60.77 Ų vs des-hydroxy analog 40.54 Ų (+20.23 Ų).
Added H-bond capacity may influence transporter pharmacophore engagement.
Class-level inference; validate for specific target.
Polar Surface Area Hydrogen Bonding Transporter Interaction

GABA Uptake Inhibition Scaffold Validation: (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic Acid as a Confirmed, Though Weak, Inhibitor

The core scaffold (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid (compound 20, the N-des-benzyl analog of the target) was demonstrated by Jacobsen et al. (1982) to inhibit the neuronal synaptosomal GABA uptake system, albeit much weaker than nipecotic acid and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (compound 21, which is equipotent with nipecotic acid) . This confirms that the 5-hydroxy regiochemistry retains GABA transporter recognition, but the absence of N-substitution leads to suboptimal potency. N-Benzylation, as in the target compound, provides the lipophilic anchor required to recapitulate the potency of 4-substituted leads while potentially shifting subtype selectivity, as observed with N-benzyl modifications on related piperidine-3-carboxylic acid GAT inhibitors .

GABA Uptake Inhibition
Class-level
Compound 20 (des-benzyl) confirmed as weak inhibitor; N-benzylation expected to improve potency.
Validated pharmacophore supports GABA transporter SAR studies.
Reported in synaptosomal assay; direct N-benzyl activity unmeasured.
GABA Transporter Uptake Inhibition Structure-Activity Relationship

Synthetic Versatility: Three Orthogonal Reactive Handles Enable Diversification vs. Simpler Analogs

The target compound uniquely offers three chemically orthogonal functional groups—a carboxylic acid (C-3), a secondary alcohol (C-5), and a tertiary amine (N-1)—each amenable to independent derivatization . This contrasts with 1-benzylpiperidine-3-carboxylic acid (lacks the 5-hydroxyl handle), nipecotic acid (lacks the N-benzyl protective group and requires additional N-protection steps), and 1-Cbz-5-hydroxypiperidine-3-carboxylic acid (requires hydrogenolysis to unmask the amine) . The N-benzyl group can be cleaved via catalytic hydrogenation (Pd/C, H₂) to yield the free amine for further elaboration, while the 5-hydroxyl can undergo oxidation, etherification, or Mitsunobu inversion, and the carboxylic acid can be reduced, esterified, or coupled to amines—all without cross-interference when properly protected .

Synthetic Handles
Data to verify
Three orthogonal centers: 3-COOH, 5-OH, N-benzyl (cleavable).
Supports multi-directional library diversification.
No direct comparative experimental data provided.
Synthetic Intermediate Parallel Synthesis Lead Optimization

Commercial Purity Baseline: 98% Purity from Major Catalog Suppliers

The target compound is commercially available at 98% purity from Leyan (product number 1793271) and similar purity grades from other catalog suppliers, verified by HPLC, NMR, and GC quality control . In contrast, more specialized analogs such as 1-Cbz-5-hydroxypiperidine-3-carboxylic acid are typically supplied at 95% purity , and custom-synthesized analogs may require additional purification before use. A 3% purity differential can translate to meaningful differences in reaction yields during multi-step syntheses (estimated 5–15% cumulative yield impact over 3 steps at 98% vs. 95% starting purity).

Commercial Purity
Data to verify
98% (HPLC) vs 95% for Cbz-protected analog.
May reduce in-house repurification steps.
Supplier specification; verify lot COA.
Procurement Specification Purity Assurance Reproducibility

Procurement-Driven Application Scenarios for 1-Benzyl-5-hydroxypiperidine-3-carboxylic Acid


CNS Drug Discovery: GABA Transporter Subtype-Selective Inhibitor Lead Generation

The target compound provides an N-benzyl-5-hydroxypiperidine-3-carboxylic acid scaffold with balanced LogP (0.89) for predicted CNS penetration, contrasting with impermeable nipecotic acid (LogP −0.04) . The validated 5-hydroxy GABA uptake pharmacophore (Jacobsen et al., 1982) combined with the N-benzyl lipophilic anchor supports rational design of GAT1/GAT3-selective inhibitors with improved brain exposure . Research teams can use the target compound directly for amide library synthesis at the carboxylic acid position while retaining the hydroxyl and benzyl groups for downstream SAR.

Synthetic Methodology Development: Multi-Directional Diversification Platform

With three orthogonal functional groups (3-COOH, 5-OH, N-benzyl), this compound serves as an ideal substrate for developing and benchmarking chemoselective transformation protocols—e.g., selective oxidation of the 5-OH to a ketone without affecting the carboxylic acid, or N-debenzylation under mild hydrogenation conditions . This contrasts with 1-benzylpiperidine-3-carboxylic acid, which lacks the hydroxyl handle for oxidation/etherification studies, and with N-Cbz analogs that require harsher deprotection conditions .

GABAergic Pharmacology: In Vitro Transporter Selectivity Profiling

The compound's core scaffold (5-hydroxypiperidine-3-carboxylic acid) is a confirmed GABA uptake inhibitor, with the N-benzyl modification expected to modulate transporter subtype selectivity based on precedents with other N-substituted piperidine-3-carboxylic acid GAT inhibitors . Procurement of this intermediate at 98% purity enables reproducible in vitro pharmacology studies without confounding impurity-driven artifacts, accelerating the identification of subtype-selective tool compounds for target validation.

Chiral Pool Synthesis: Enantioselective Lead Optimization via Enzymatic Resolution

The 5-hydroxyl group introduces a stereocenter that can be resolved using nitrilase-catalyzed kinetic resolution with >99% enantiomeric excess, as demonstrated for related piperidine-3-carboxylic acid scaffolds . The N-benzyl group remains intact during enzymatic resolution, providing enantiopure intermediates for asymmetric synthesis of CNS-active pharmaceutical candidates. This stereochemical handle is absent in 1-benzylpiperidine-3-carboxylic acid, which lacks the hydroxyl-bearing chiral center.

Application
Selection Property
Validation Focus
CNS lead generation (GABA transporter)
Balanced LogP scaffold for CNS penetration
Brain exposure and transporter subtype profiling
Multi-vector diversification
Three orthogonal reactive handles
Chemoselective transformation and library synthesis
GABA transporter selectivity profiling
Validated 5-hydroxy pharmacophore
In vitro pharmacology reproducibility
Chiral pool synthesis
Chiral 5-hydroxyl handle
Enantioselective resolution and asymmetric synthesis
Quote Request

Request a Quote for 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.